3-chloro-N-ethylbenzamide

Organic Synthesis Medicinal Chemistry Process Chemistry

Researchers often face setbacks when analogs fail due to subtle structural changes. This exact 3-chloro, N-ethyl substitution pattern is non-negotiable for SAR studies and target engagement. - **Quantified Value:** Measured NET IC50 = 178 nM (3.9x selective vs. DAT). - **Synthetic Utility:** 90% yield in reduction to amine; core scaffold for CCR5 antagonists. - **Supply:** ≥97% purity. Available for R&D, not a substitute for isomers.

Molecular Formula C9H10ClNO
Molecular Weight 183.64
CAS No. 26819-09-0
Cat. No. B2809853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-ethylbenzamide
CAS26819-09-0
Molecular FormulaC9H10ClNO
Molecular Weight183.64
Structural Identifiers
SMILESCCNC(=O)C1=CC(=CC=C1)Cl
InChIInChI=1S/C9H10ClNO/c1-2-11-9(12)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3,(H,11,12)
InChIKeyFOUXUKUHVUPLEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-ethylbenzamide (CAS: 26819-09-0): A Critical Building Block for Pharmaceuticals and Agrochemicals


3-Chloro-N-ethylbenzamide (CAS: 26819-09-0) is an aromatic amide derivative characterized by a 3-chloro substituent on the phenyl ring and an N-ethyl substitution on the amide nitrogen. It is a foundational building block in organic synthesis and medicinal chemistry, with a molecular formula of C9H10ClNO and a molecular weight of 183.64 g/mol . This compound is typically supplied with a purity of ≥97% and is widely utilized as a precursor in the synthesis of diverse, biologically active molecules, including agrochemicals and pharmaceutical agents . Its physicochemical properties, such as its specific solubility profile , make it a valuable intermediate in the development of complex chemical entities.

Synthetic Intermediate Building block for amide and amine derivatization workflows
Pharmacophore Exploration Enables structure–activity studies of N-ethyl and 3-chloro substituents
Research-Grade Supply Supports multi-step synthesis with consistent purity profile

Why 3-Chloro-N-ethylbenzamide (CAS: 26819-09-0) Cannot Be Substituted by Generic Analogs


The specific substitution pattern of 3-chloro-N-ethylbenzamide (CAS: 26819-09-0) is critical for its downstream applications and cannot be arbitrarily substituted by other benzamide derivatives. In drug discovery and agrochemical development, the precise positioning of substituents on the aromatic ring and the nature of the N-alkyl group directly dictate a compound's ability to participate in specific synthetic pathways [1] and engage with biological targets [2]. For instance, the 3-chloro group is a common pharmacophore for interactions with certain enzymes [3], while the N-ethyl group provides a specific lipophilic and steric profile that differs significantly from N-methyl or N-cyclopropyl analogs [4]. Replacing this compound with an alternative benzamide, such as an unsubstituted, ortho-chloro, or para-chloro isomer, or a different N-alkyl analog, would result in a different synthetic outcome or a final product with altered biological activity, selectivity, and pharmacokinetic properties [5]. Therefore, for research requiring this exact scaffold, substitution is not a viable option.

3-Chloro substitution is position-specific; ortho- or para-isomers may alter synthetic outcome and target engagement.
N-Ethyl group imparts distinct lipophilic and steric character; N-methyl or N-cyclopropyl analogs can shift physicochemical and biological profiles.
Alternative benzamides without 3-Cl/N-Et pattern may not replicate downstream pharmacokinetic or binding properties; direct replacement requires validation.

Quantitative Evidence for Selecting 3-Chloro-N-ethylbenzamide (CAS: 26819-09-0) in Research


Synthetic Utility: 3-Chloro-N-ethylbenzamide as a High-Yielding Building Block

The synthetic utility of 3-chloro-N-ethylbenzamide (CAS: 26819-09-0) is demonstrated by its high-yielding conversion to N-[(3-chlorophenyl)methyl]ethanamine . In a specific reported procedure, the amide is reduced using lithium aluminum hydride in tetrahydrofuran as a solvent, proceeding for 0.5 hours to afford the corresponding secondary amine .

Reduction Yield
Reported
90%
Supports efficient amine intermediate synthesis
Yield from single procedure; confirm under target conditions
Organic Synthesis Medicinal Chemistry Process Chemistry

Agrochemical Applications: Distinct Herbicidal Potential of 3-Chlorobenzamide Scaffolds

Research on related N-alkyl chlorobenzamides has established their utility as pre-emergent herbicides, with a study noting that N,N-dialkyl-3-chlorobenzamides are 'particularly efficacious' [1]. Furthermore, a structure-activity relationship (SAR) study on phytotoxic 3-chlorobenzamides emphasized the critical importance of steric characteristics of the N-alkyl substituents for achieving 'excellent phytotoxicity and selectivity of action' [2].

Herbicidal Potential
Class-level inference
3-Chlorobenzamides reported as pre-emergent herbicides; N-alkyl sterics influence phytotoxicity.
Supports agrochemical SAR exploration
Compound-specific data not available; class evidence only
Agrochemistry Herbicide Discovery Structure-Activity Relationship (SAR)

Pharmaceutical Synthesis: Role as a Precursor to a Novel Non-Peptide CCR5 Antagonist

3-Chloro-N-ethylbenzamide (CAS: 26819-09-0) is a direct precursor in the synthesis of a novel, specific non-peptide CCR5 antagonist [1]. It is reacted with piperidin-4-one to yield the intermediate 3-chloro-N-ethyl-N-(piperidin-4-yl)benzamide, which is then further derivatized [1].

CCR5 Antagonist Precursor
Reported
Direct precursor via piperidin-4-one coupling to yield a specific non-peptide CCR5 antagonist.
Enables targeted antiviral candidate synthesis
Single synthetic route documented; validate scalability
Medicinal Chemistry Antiviral Research CCR5 Antagonist

Biological Activity Profile: Selective Norepinephrine Transporter (NET) Inhibition Potential

The biological profile of 3-chloro-N-ethylbenzamide (CAS: 26819-09-0) suggests potential for selective interaction with the norepinephrine transporter (NET). Reported in vitro data shows an IC50 of 178 nM for the inhibition of [³H]noradrenaline uptake at the human NET expressed in CHO cells [1]. Against the closely related dopamine transporter (DAT) and serotonin transporter (SERT), it shows reduced potency, with IC50 values of 689 nM and 425 nM, respectively [1].

NET Inhibition
Assay context
IC₅₀ 178 nM
3.9× vs DAT, 2.4× vs SERT
Supports NET-selective inhibitor design
CHO cell uptake assay; verify selectivity in target system
Neuroscience Psychiatry Monoamine Transporters

Recommended Research and Industrial Scenarios for Procuring 3-Chloro-N-ethylbenzamide (CAS: 26819-09-0)


Lead Scaffold for Agrochemical Development

Leverage 3-chloro-N-ethylbenzamide (CAS: 26819-09-0) as a core scaffold for designing novel herbicides. As established, the 3-chlorobenzamide class exhibits herbicidal activity [1], and the N-alkyl group's steric properties are critical for both efficacy and selectivity [2]. This compound provides an ideal starting point for synthesizing a library of derivatives to explore the SAR around the N-ethyl substituent and phenyl ring, aiming to identify leads with improved pre- and post-emergence control of problematic weed species [2].

Precursor in Targeted Small Molecule Drug Synthesis

Employ 3-chloro-N-ethylbenzamide (CAS: 26819-09-0) as a key building block in the synthesis of complex pharmaceutical agents. Its proven role as a precursor to a novel non-peptide CCR5 antagonist highlights its value in targeted drug discovery programs [3]. Furthermore, the high yield (90%) in its reduction to the corresponding amine makes it an efficient entry point for creating a diverse array of N-[(3-chlorophenyl)methyl]ethylamine derivatives for screening against various biological targets.

Medicinal Chemistry for CNS Disorders

Utilize 3-chloro-N-ethylbenzamide (CAS: 26819-09-0) as a starting point for synthesizing and optimizing norepinephrine transporter (NET) inhibitors. Its measured IC50 of 178 nM at NET, with 3.9-fold and 2.4-fold selectivity over DAT and SERT respectively [4], provides a quantitative framework for medicinal chemists. This data can guide the rational design of analogs with enhanced potency and selectivity for NET, a validated target for conditions like ADHD and depression [4].

Chemical Biology Tool Development

Employ 3-chloro-N-ethylbenzamide (CAS: 26819-09-0) as a core structure for creating affinity probes or tools. Its established interaction with monoamine transporters [4] provides a basis for conjugating the scaffold to biotin, fluorescent dyes, or photoaffinity tags [4]. Such derivatives can be used to study transporter localization, trafficking, or to identify novel interacting proteins in cells, furthering our understanding of monoamine signaling [4].

Application
Selection Property
Validation Focus
Agrochemical lead exploration
3-Chlorobenzamide scaffold with tunable N-alkyl group
Phytotoxicity and crop selectivity SAR studies
Targeted antiviral synthesis
Precursor for CCR5 antagonist core structure
Route compatibility and intermediate stability
Monoamine transporter research
Moderate NET selectivity profile
Selectivity validation across NET/DAT/SERT
Transporter probe development
Known monoamine transporter binding scaffold
Probe conjugation efficiency and target specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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